MIK665 -

MIK665

Catalog Number: EVT-276374
CAS Number:
Molecular Formula: C47H44ClFN6O6S
Molecular Weight: 875.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MIK665, also known as S64315, is a potent and selective inhibitor of the Myeloid Cell Leukemia 1 (MCL-1) protein, a key regulator of apoptosis. [, , , ] Belonging to the class of BH3 mimetics, MIK665 exhibits promising anti-tumor activity in various hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and lymphoma. [, , , ] MIK665 acts by binding to the BH3 binding groove of MCL-1, mimicking the action of pro-apoptotic BH3-only proteins, thereby promoting apoptosis in MCL-1-dependent cancer cells. [, , , ]

Chemical Name: MIK665 []

Future Directions
  • Clinical Development: MIK665 is currently under investigation in phase 1 clinical trials for AML, MDS, MM, and lymphoma. [] Future research should focus on evaluating the safety, efficacy, and optimal dosing strategies of MIK665 in these hematological malignancies.
  • Combination Therapies: Investigating the therapeutic potential of MIK665 in combination with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapy, is crucial. [, ] This exploration could lead to more effective treatment regimens for various hematological malignancies.

S63845

Compound Description: S63845 is a potent and selective Myeloid cell leukemia sequence 1 (Mcl-1) inhibitor. [] It binds to the BH3 binding groove of Mcl-1, preventing its interaction with pro-apoptotic proteins and thereby promoting apoptosis. [] S63845 has demonstrated synergistic antitumor activity in combination with FLT3 inhibitors in preclinical models of FLT3-ITD AML. []

Relevance: S63845 is structurally related to MIK665 and served as a predecessor in its development. [] MIK665 exhibits improved potency compared to S63845. [] Both compounds target Mcl-1 and have been investigated for their synergistic potential in combination with other anti-cancer agents.

Venetoclax (ABT-199)

Compound Description: Venetoclax is a selective inhibitor of B-cell lymphoma-2 (Bcl-2), another anti-apoptotic protein. [] It is a BH3 mimetic that has been approved for treating relapsed or refractory Chronic Lymphocytic Leukemia. []

Relevance: Venetoclax targets a different anti-apoptotic protein than MIK665, but both are members of the Bcl-2 family. [] Combining MIK665 with Venetoclax has shown synergistic antitumor activity in various hematological malignancies. [] This synergistic effect arises from targeting multiple anti-apoptotic proteins simultaneously.

BCL201 (S55746)

Compound Description: BCL201 is a novel and potent BH3 mimetic that selectively inhibits Bcl-2. []

Relevance: Similar to Venetoclax, BCL201 targets Bcl-2 while MIK665 targets Mcl-1. [] The combination of MIK665 and BCL201 exhibits strong synergistic antitumor activity in several hematological malignancies. [] This highlights the therapeutic potential of targeting both Bcl-2 and Mcl-1 for enhanced efficacy.

Navitoclax

Compound Description: Navitoclax is a BH3-mimetic that targets Bcl-2 family proteins. [, ]

Relevance: Although Navitoclax targets the Bcl-2 family similar to MIK665, it is less selective and inhibits multiple family members. [, ] Combining Navitoclax with MIK665 has shown synergistic effects in killing difficult-to-treat melanoma cells, suggesting potential therapeutic benefits. [, ]

HDM201

Compound Description: HDM201 is a selective small molecule inhibitor of the interaction between p53 and Hdm2. [] This inhibition stabilizes p53, a tumor suppressor protein, and leads to the expression of pro-apoptotic molecules. []

Relevance: While HDM201 targets a different pathway than MIK665, both compounds ultimately converge on promoting apoptosis. [] Combining MIK665 with HDM201 has demonstrated potent antitumor responses in AML models, suggesting a potential therapeutic advantage for this combination. []

Overview

The compound identified as (2R)-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid is a complex organic molecule with potential pharmaceutical applications. Its intricate structure suggests a multifaceted mechanism of action, likely targeting specific biological pathways.

Source

This compound is synthesized through advanced organic chemistry techniques, often involving retrosynthetic analysis to determine feasible synthetic pathways. The synthesis and analysis of such compounds typically require sophisticated methodologies and instrumentation to ensure purity and structural integrity.

Classification

This compound falls under the category of pharmaceutical intermediates and may possess properties suitable for therapeutic applications, particularly in treating conditions that involve specific molecular targets.

Synthesis Analysis

Methods

The synthesis of this compound can be approached using retrosynthetic analysis, which involves deconstructing the target molecule into simpler precursor structures. This method allows chemists to identify viable synthetic routes by breaking down the complex structure into manageable synthons.

  1. Retrosynthetic Steps: Identify key functional groups and bonds that can be cleaved.
  2. Synthetic Equivalents: Use commercially available compounds as starting materials for synthesis.
  3. Reaction Conditions: Optimize conditions such as temperature, solvent, and catalysts to enhance yield and selectivity.

Technical Details

The synthesis may involve multiple steps, including:

  • Nucleophilic substitutions to introduce functional groups.
  • Coupling reactions to link different molecular fragments.
  • Protecting group strategies to manage reactive sites during synthesis.
Molecular Structure Analysis

Structure

The molecular structure of this compound is characterized by:

  • A thienopyrimidine core, which is known for its biological activity.
  • Multiple aromatic rings that enhance lipophilicity and potential binding interactions with biological targets.
  • Functional groups such as chloranyl and fluorophenyl, which may influence pharmacokinetics.

Data

Molecular formula: C₃₁H₃₃ClF₁N₂O₄S
Molecular weight: 570.13 g/mol
Key structural features include:

  • Chiral centers that may affect the compound's pharmacodynamics.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical of organic molecules, including:

  • Electrophilic aromatic substitution, which can modify the aromatic rings.
  • Nucleophilic attacks on electrophilic centers within the molecule.
  • Redox reactions, which may alter oxidation states of certain functional groups.

Technical Details

Understanding these reactions requires knowledge of:

  • Reaction mechanisms (e.g., SN1, SN2 for nucleophilic substitutions).
  • Catalysis to facilitate specific transformations.
  • Purification techniques post-reaction (e.g., chromatography).
Mechanism of Action

Process

The mechanism of action for this compound likely involves:

  1. Target Binding: Interaction with specific receptors or enzymes in biological systems.
  2. Signal Modulation: Altering cellular signaling pathways that lead to therapeutic effects.
  3. Biochemical Activity: Potential inhibition or activation of biological processes relevant to disease states.

Data

Studies on similar compounds suggest mechanisms involving:

  • Antagonism or agonism at receptor sites.
  • Modulation of enzyme activity through competitive inhibition.
Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Solubility: Likely soluble in organic solvents; water solubility may vary based on functional groups.
  • Melting Point: Specific values would need empirical determination through experimental methods.

Chemical Properties

Chemical stability is crucial for pharmaceutical applications. Factors influencing stability include:

  • pH sensitivity due to functional groups.
  • Potential for hydrolysis or degradation under certain conditions.

Relevant analytical techniques include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) for structural confirmation.
  • High Performance Liquid Chromatography (HPLC) for purity analysis.
Applications

Scientific Uses

This compound has potential applications in:

  • Drug Development: As a candidate for new therapeutic agents targeting specific diseases.
  • Biochemical Research: To study interactions with biological macromolecules and pathways.

Given its complexity, further research is needed to fully elucidate its pharmacological profile and potential clinical applications.

Properties

Product Name

(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid

IUPAC Name

(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid

Molecular Formula

C47H44ClFN6O6S

Molecular Weight

875.4 g/mol

InChI

InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1

InChI Key

PKYIMGFMRFVOMB-LDLOPFEMSA-N

SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Solubility

Soluble in DMSO

Synonyms

MIK665; MIK-665; MIK 665; S 64315; S-64315; S64315.

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Isomeric SMILES

CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.